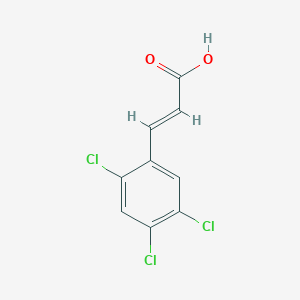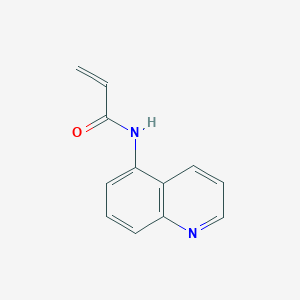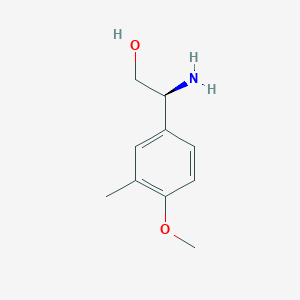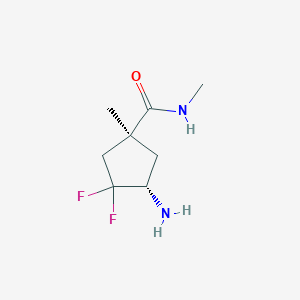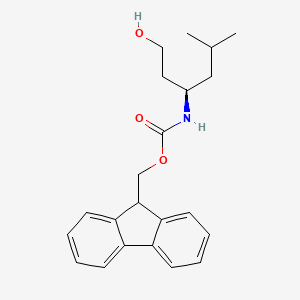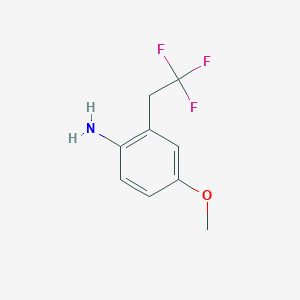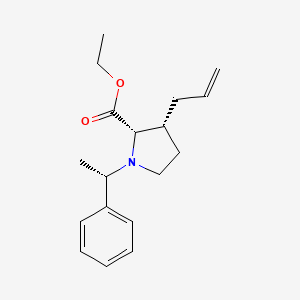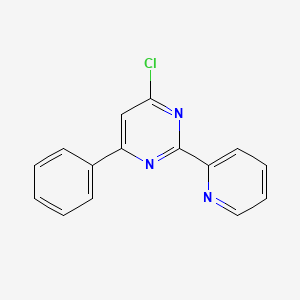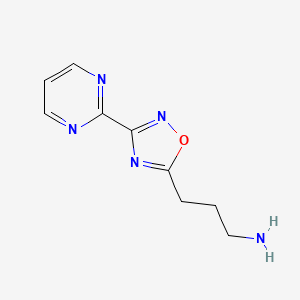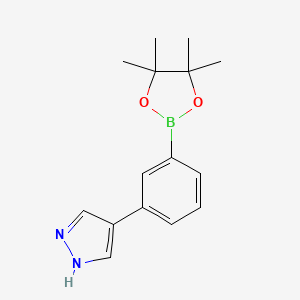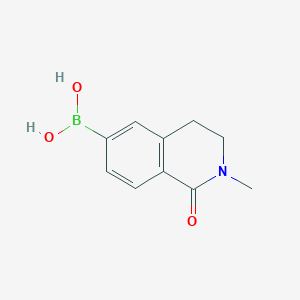![molecular formula C28H24BF4N B12983170 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B12983170.png)
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the quinoline family, known for its diverse biological and chemical properties. The presence of the tetrafluoroborate anion enhances its stability and solubility, making it suitable for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate typically involves a multi-step process. One common method is the Krohnke-type one-pot three-component reaction. This involves the reaction of 2-[arylmethylidene]-3,4-dihydro-1(2H)-acridinones with (2-aryl-2-oxoethyl)pyridinium bromides in the presence of excess ammonium acetate . The reaction is carried out under solvent-free conditions, which is advantageous for its environmental benefits and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The solvent-free approach is particularly beneficial for large-scale production due to its reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent and topoisomerase IIα inhibitor.
Mechanism of Action
The mechanism of action of 1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate involves its interaction with DNA and enzymes. It acts as a DNA intercalating agent, inserting itself between DNA base pairs and disrupting the DNA structure. This leads to the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division . The compound’s ability to inhibit this enzyme makes it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines: These compounds also exhibit DNA intercalating properties and topoisomerase IIα inhibition.
5,6-Dihydrobenzo[4,5]imidazo[2,1-a]isoquinolines: Known for their functionalization and potential biological activities.
2,4-Diaryl-5,6-dihydrobenzo[j][1,7]phenanthrolines: These compounds are used in organic semiconductor materials and as protein tyrosine kinase inhibitors.
Uniqueness
1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate is unique due to its specific structural features and the presence of the tetrafluoroborate anion, which enhances its stability and solubility. Its ability to act as a DNA intercalating agent and topoisomerase IIα inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C28H24BF4N |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2,4-diphenyl-1-prop-2-enyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C28H24N.BF4/c1-2-19-29-27(23-14-7-4-8-15-23)20-26(21-11-5-3-6-12-21)25-18-17-22-13-9-10-16-24(22)28(25)29;2-1(3,4)5/h2-16,20H,1,17-19H2;/q+1;-1 |
InChI Key |
DBLMPQNGXPVTGH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C=CC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-2-((3-nitrophenyl)sulfonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B12983090.png)
